molecular formula C19H19FN2O3S B2389272 N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea CAS No. 338403-79-5

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea

Cat. No.: B2389272
CAS No.: 338403-79-5
M. Wt: 374.43
InChI Key: DTHLWGJTVXSJGR-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-Dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea is a thiourea derivative characterized by a unique hybrid structure combining a 3,4-dimethoxyphenyl acryloyl moiety and a 4-fluoro-2-methylphenyl substituent. The compound’s molecular formula is C₁₉H₁₉FN₂O₃S, with a molecular weight of 374.43 g/mol. Key structural features include:

  • Acryloyl group: The α,β-unsaturated carbonyl system may contribute to electron delocalization, influencing reactivity and binding interactions.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluoro-2-methylphenyl)carbamothioyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-12-10-14(20)6-7-15(12)21-19(26)22-18(23)9-5-13-4-8-16(24-2)17(11-13)25-3/h4-11H,1-3H3,(H2,21,22,23,26)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHLWGJTVXSJGR-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea typically involves the reaction of 3,4-dimethoxyphenylacryloyl chloride with 4-fluoro-2-methylphenylthiourea under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea is primarily studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that thiourea derivatives can inhibit specific enzymes involved in cell proliferation, making them candidates for anticancer agents. Studies have shown that compounds similar to this one may interact with target proteins through hydrogen bonding and hydrophobic interactions, leading to altered cellular functions .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Its effectiveness is attributed to its ability to disrupt bacterial cell function .
  • Antifungal Activity : In addition to antibacterial properties, studies have indicated potential antifungal effects against strains like Candida albicans and Mycobacterium tuberculosis, highlighting its broad-spectrum activity .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure makes it valuable for developing new materials with enhanced properties.

Anticancer Research

A notable case study involved assessing the anticancer efficacy of this compound against a panel of human tumor cell lines. The compound exhibited significant growth inhibition rates, suggesting potential as a therapeutic agent in cancer treatment. Further investigations are necessary to elucidate the specific mechanisms through which it exerts its effects on tumor cells .

Antimicrobial Activity Assessment

Another research initiative focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it possesses notable activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values demonstrating its potency. This study underscores the importance of thiourea derivatives in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Antioxidant Activity

  • The 3,4-dimethoxyphenyl group in the target compound parallels curcumin analogs (e.g., compound 3e ), which exhibit potent free radical scavenging via methoxy-mediated electron donation .

Enzyme Inhibition

  • Dimethomorph’s acryloyl-morpholine structure inhibits fungal growth by targeting cell wall synthesis . The target compound’s acryloyl group may similarly interact with enzymatic active sites.
  • Curcumin analogs with 3,4-dimethoxyphenyl groups demonstrate strong tyrosinase and ACE inhibition , suggesting comparable pathways for the target compound.

Physicochemical Properties

  • Solubility : Methoxy groups enhance solubility in polar solvents relative to purely aromatic thioureas (e.g., N-allyl-N'-(4-chlorophenyl)thiourea ).

Biological Activity

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C19H19FN2O3S
  • Molar Mass: 374.43 g/mol
  • CAS Number: 338403-79-5

The compound features a thiourea moiety and substituted aromatic rings, which contribute to its diverse biological activities. The presence of the fluoro-substituted aromatic ring and the dimethoxyphenyl group enhances its chemical reactivity and biological interactions.

Research indicates that thiourea derivatives, including this compound, exhibit a range of biological activities due to their ability to form hydrogen bonds and interact with various molecular targets. These interactions can lead to:

  • Inhibition of Cell Proliferation: The compound has shown potential in inhibiting the growth of cancer cells by interfering with critical signaling pathways involved in cell division.
  • Induction of Apoptosis: Studies suggest that it may induce programmed cell death in various cancer cell lines, making it a candidate for anticancer therapies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. This compound specifically has demonstrated:

  • Inhibition of Cancer Cell Lines: It has been tested against several cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 3 to 14 µM .
Cell Line IC50 (µM) Effect
Pancreatic Cancer5Strong inhibition
Prostate Cancer7Moderate inhibition
Breast Cancer10Significant cytotoxicity

Antibacterial and Antimicrobial Activity

Thiourea derivatives are known for their antibacterial properties. This compound has shown:

  • Broad-spectrum Antibacterial Activity: Effective against various pathogenic bacteria, potentially useful in treating infections .

Antioxidant Activity

The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

Case Studies

  • Study on Cancer Cell Lines: A study evaluated the effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .
  • Antibacterial Testing: In a comparative study of various thiourea derivatives, this compound was found to outperform others in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1SOCl₂, reflux, 4h8590%
2THF, 0°C, 12h7288%

Basic: How can the molecular structure be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm acryloyl (δ 6.2–7.8 ppm for vinyl protons) and thiourea (δ 10.2–11.5 ppm for NH) groups. 3,4-Dimethoxy signals appear at δ 3.8–3.9 ppm .
    • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S), and 3300–3400 cm⁻¹ (N-H) .
  • Crystallography : Single-crystal X-ray diffraction (monoclinic P21/c space group) reveals planar thiourea linkage and dihedral angles between aromatic rings (e.g., 9.35° in analogous structures) .

Basic: What in vitro assays are suitable for evaluating antitumor and antimicrobial activity?

Methodological Answer:

  • Antitumor :
    • MTT Assay : Test against human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM. Calculate IC₅₀ using nonlinear regression .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
  • Antimicrobial :
    • Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced: How do structural modifications influence biological activity and selectivity?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance lipophilicity and target binding (e.g., IC₅₀ reduced from 25 μM to 8 μM in MCF-7 cells) .
    • Methoxy Positioning : 3,4-Dimethoxy improves π-π stacking with enzyme active sites (e.g., tyrosine kinases) .

Q. Table 2: SAR of Thiourea Derivatives

Substituent (R₁/R₂)Antitumor IC₅₀ (μM)Antimicrobial MIC (μg/mL)
3,4-Dimethoxy / 4-Fluoro12.316 (S. aureus)
4-Chloro / 3-CF₃8.18 (C. albicans)

Advanced: What computational methods predict target interactions and electronic properties?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to EGFR kinase (PDB: 1M17). The thiourea moiety forms H-bonds with Thr766 and Met769 .
  • DFT Calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G* level. HOMO-LUMO analysis reveals charge transfer from methoxy groups to thiourea core (~3.2 eV gap) .

Advanced: How can environmental stability and degradation products be analyzed?

Methodological Answer:

  • HPLC-MS/MS : Use C18 column (0.1% formic acid in water/acetonitrile) to detect degradation products (e.g., hydrolyzed acryloyl or demethylated metabolites) .
  • Soil Leaching Studies : Apply OECD Guideline 312. Under tropical conditions, t₁/₂ = 15 days; major metabolites include 3,4-dihydroxy derivatives .

Advanced: What electrochemical techniques assess physicochemical properties relevant to bioactivity?

Methodological Answer:

  • Potentiodynamic Polarization : Measure corrosion inhibition efficiency in 0.1 M HCl. Thiourea derivatives show >80% inhibition at 100 ppm via adsorption on carbon steel .
  • Cyclic Voltammetry : Redox peaks at -0.5 V (thiourea reduction) and +1.2 V (methoxy group oxidation) correlate with antioxidant potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.